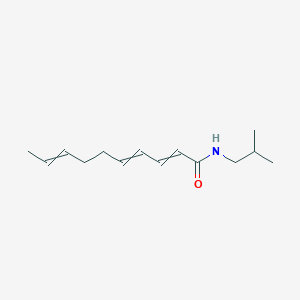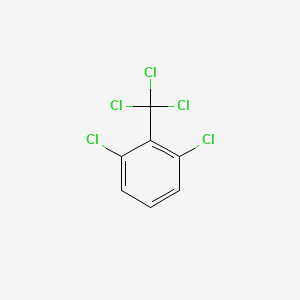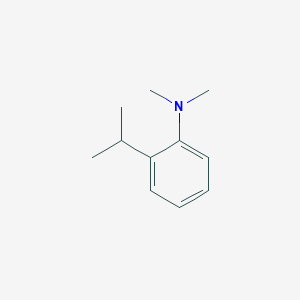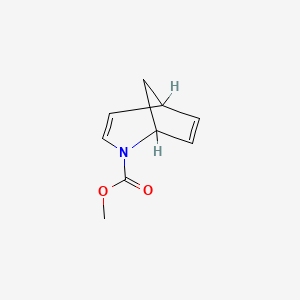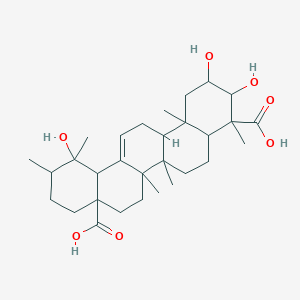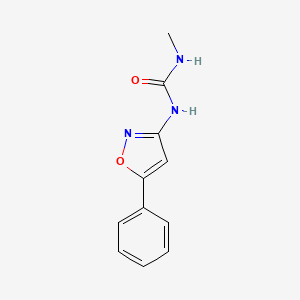
N-Methyl-N'-(5-phenyl-1,2-oxazol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-methyl-N’-(5-phenyl-3-isoxazolyl)- is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenyl group attached to an isoxazole ring, which is further connected to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-methyl-N’-(5-phenyl-3-isoxazolyl)- typically involves the reaction of an isocyanate intermediate with an amine. One common method is the nucleophilic addition of amines to potassium isocyanate in water, which avoids the use of organic co-solvents . Another approach involves the use of phenyliodine diacetate (PIDA) in the presence of an ammonia source, such as ammonium carbamate, to generate the isocyanate intermediate in situ .
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient methods, such as the use of catalyst-free reactions in aqueous media. This approach not only simplifies the process but also enhances the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Urea, N-methyl-N’-(5-phenyl-3-isoxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and isoxazole groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the phenyl or isoxazole rings.
Aplicaciones Científicas De Investigación
Urea, N-methyl-N’-(5-phenyl-3-isoxazolyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound is used in the production of polymers and other advanced materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Urea, N-methyl-N’-(5-phenyl-3-isoxazolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s urea moiety can form hydrogen bonds with active sites, while the phenyl and isoxazole groups contribute to its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Urea, N-methyl-N’-phenyl-: This compound shares a similar urea structure but lacks the isoxazole ring.
N-(5-Methyl-3-isoxazolyl)-N’-(3-(trifluoromethyl)phenyl)urea: This compound has a similar isoxazole ring but differs in the substituents on the phenyl group.
Uniqueness
Urea, N-methyl-N’-(5-phenyl-3-isoxazolyl)- is unique due to the presence of both the phenyl and isoxazole groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Propiedades
Número CAS |
55807-53-9 |
|---|---|
Fórmula molecular |
C11H11N3O2 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
1-methyl-3-(5-phenyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C11H11N3O2/c1-12-11(15)13-10-7-9(16-14-10)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,13,14,15) |
Clave InChI |
WBJPLDPJZYDOIO-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)NC1=NOC(=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(2-Aminoethyl)amino]ethyl}octanamide](/img/structure/B14634789.png)
![(1R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14634798.png)
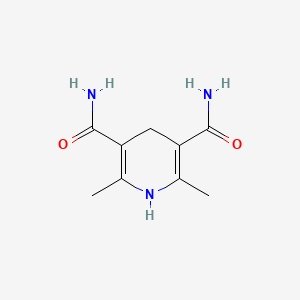
![1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester](/img/structure/B14634808.png)

![Thieno[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14634814.png)
